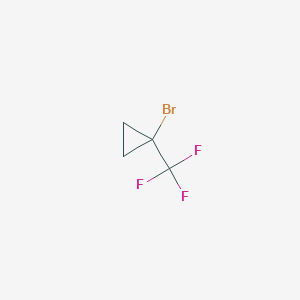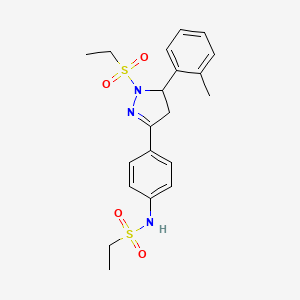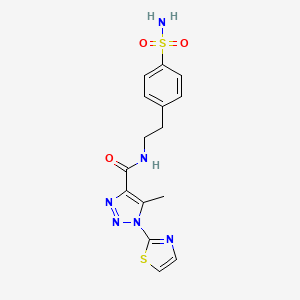
1-Bromo-1-(trifluoromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-1-(trifluoromethyl)cyclopropane is a chemical compound with the CAS Number: 2490412-97-8 . It has a molecular weight of 188.97 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of cyclopropane compounds, such as this compound, involves various methods. One approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C4H4BrF3/c5-3(1-2-3)4(6,7)8/h1-2H2 . This indicates that the molecule consists of a cyclopropane ring with a bromo and a trifluoromethyl group attached to the same carbon atom.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 78.5±35.0 °C and a predicted density of 1.906±0.06 g/cm3 .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Polyfunctionalized Cyclopropane
1-Bromo-1-(trifluoromethyl)cyclopropane has been utilized in stereoselective synthesis methods. For example, Jiang, Zhang, and Xiong (2003) demonstrated the high stereoselectivity in synthesizing trifluoromethylated polyfunctionalized cyclopropanes, applying this method to create (+/-)-trans-trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropene Synthon for Synthesizing Complex Compounds
Billups et al. (1984) explored the conversion of 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane into 1-bromo-2-chlorocyclopropene, a critical step in the synthesis of complex organic compounds such as 1H-Cyclopropa[b]phenanthrene (Billups et al., 1984).
Fluoroalkylation Reactions
Konik et al. (2017) utilized tertiary cyclopropanols derived from carboxylic esters in the synthesis of distally fluorinated ketones, showcasing the versatility of cyclopropane derivatives in fluoroalkylation reactions (Konik et al., 2017).
Synthesis of Trifluoromethylated Cyclopropane Derivatives
Kasai et al. (2012) described a process where (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, prepared from 2-bromo-3,3,3-trifluoroprop-1-ene, is used to synthesize trifluoromethylated cyclopropane derivatives. This method demonstrates the application of this compound in creating valuable compounds for further chemical research (Kasai et al., 2012).
Generation of Trifluoromethyl-Substituted Cyclopropanes
Denton, Sukumaran, and Davies (2007) highlighted the use of 1-aryl-2,2,2-trifluorodiazoethanes in reactions with alkenes, catalyzed by specific complexes, to generate trifluoromethyl-substituted cyclopropanes. This process is notable for its high diastereoselectivity and enantioselectivity, indicating the potential of this compound in stereoselective synthesis (Denton, Sukumaran, & Davies, 2007).
Properties
IUPAC Name |
1-bromo-1-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3/c5-3(1-2-3)4(6,7)8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNGOSTRBPGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490412-97-8 |
Source


|
| Record name | 1-bromo-1-(trifluoromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)

![2-(4-butoxyphenyl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2769759.png)



![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2769776.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)
